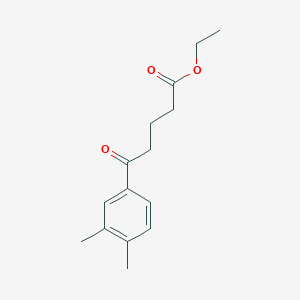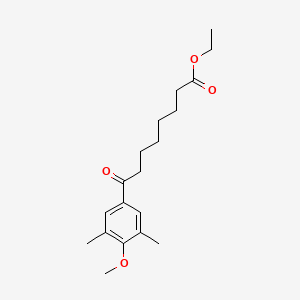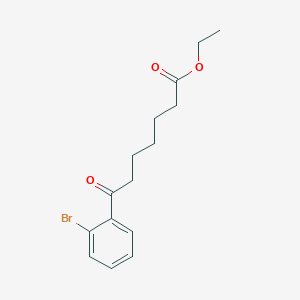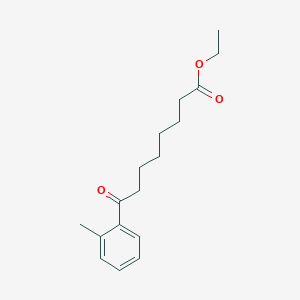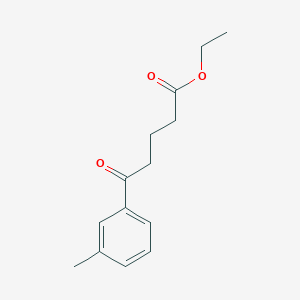
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl (2,6-Difluorophenyl)acetate” is similar to the requested compound. It has a CAS Number of 680217-71-4 and a linear formula of C10 H10 F2 O2 .
Synthesis Analysis
A related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .
Molecular Structure Analysis
The molecular structure of the synthesized (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters .
Chemical Reactions Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon varying solvent polarity were investigated using UV-vis spectrophotometry .
Wissenschaftliche Forschungsanwendungen
1. Polymorphism in Pharmaceutical Compounds
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate and its related compounds have been extensively studied for their polymorphic forms, which are crucial in pharmaceutical sciences. Vogt et al. (2013) investigated two polymorphic forms of a closely related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is significant for the development and quality control of pharmaceuticals Vogt et al., 2013.
2. Antiproliferative Activity in Cancer Research
Compounds structurally related to Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate have been synthesized and tested for their antiproliferative activity against cancer cells. Nurieva et al. (2015) reported the synthesis of derivatives exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells, indicating the potential of these compounds in cancer treatment Nurieva et al., 2015.
3. Catalyst in Polymerization Processes
The compound has also been used in the synthesis of new titanium complexes, which were investigated as catalysts for ethylene polymerization. Matsugi et al. (2002) found that these complexes exhibit characteristics of living ethylene polymerization, which is crucial for producing polyethylenes with extremely narrow molecular weight distributions. This research contributes to the field of industrial polymer production Matsugi et al., 2002.
4. Synthesis of Chemical Intermediates
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate and its derivatives are essential intermediates in synthesizing various chemicals. Xin-zhi (2006) described a process for synthesizing ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlighting the improvement in the process and yield of the final product. This research is significant for the chemical industry, particularly for manufacturing cilastatin Xin-zhi, 2006.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHCLKCHVPPWFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645628 |
Source


|
| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
CAS RN |
898753-28-1 |
Source


|
| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


